molecular formula C10H13NO B1312221 6-tert-Butyl-3-formylpyridine CAS No. 391900-69-9

6-tert-Butyl-3-formylpyridine

Cat. No. B1312221
M. Wt: 163.22 g/mol
InChI Key: QOZRGMFRRCQYGU-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-formylpyridine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.21 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 6-tert-Butyl-3-formylpyridine is characterized by the presence of a pyridine ring substituted with a tert-butyl group at the 6-position and a formyl group at the 3-position .


Physical And Chemical Properties Analysis

6-tert-Butyl-3-formylpyridine has a molecular weight of 163.21 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Photochemical and Thermal Synthesis

6-tert-Butyl-3-formylpyridine is involved in the synthesis of polypyridine ruthenium(II) complexes, which shows potential in photochemical and thermal synthesis. The studies indicate that this compound plays a significant role in the stability of these complexes and the efficiency of ligand interchange during the reaction, reflecting its importance in photochemical applications (Bonnet et al., 2003).

Ligand Synthesis and Oxidation Studies

6-tert-Butyl-3-formylpyridine is key in the synthesis of imino- and bis-imino-pyridines with N-ter-butyl-N-aminoxyl groups. These compounds have been studied for their oxidation properties and potential as ligands towards various metal ions. The study showcases the versatility of 6-tert-Butyl-3-formylpyridine in creating complex structures with potential applications in material science and catalysis (Uerpmann et al., 2005).

Nucleophilic Base Synthesis

Research also delves into the synthesis of bases analogous to 6-tert-Butyl-3-formylpyridine, indicating its structural and functional significance in creating compounds that are weak nucleophilic bases. These bases are critical in various organic synthesis processes, reflecting the compound's role in the synthesis of complex organic molecules (Balaban et al., 2004).

Catalytic Applications

6-tert-Butyl-3-formylpyridine is a part of the structure of terpyridines, which are used in a wide array of catalytic applications. These applications include artificial photosynthesis, biochemical transformations, and polymerization reactions. The compound's presence in terpyridines underlines its importance in catalysis and material science research (Winter et al., 2011).

Solid-State Dye-Sensitized Solar Cells

6-tert-Butyl-3-formylpyridine plays a role in the field of solid-state dye-sensitized solar cells (ssDSSCs). Its presence in compounds like 4-tert-butylpyridine, which is used in ssDSSCs, indicates its potential impact on improving the efficiency of these solar cells. This opens avenues for its application in renewable energy technology (Yang et al., 2018).

properties

IUPAC Name

6-tert-butylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-5-4-8(7-12)6-11-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZRGMFRRCQYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459733
Record name 6-tert-Butyl-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-3-formylpyridine

CAS RN

391900-69-9
Record name 6-tert-Butyl-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-butylpyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Pyridinemethanol (2.2 g, 20.2 mmol), pivalic acid (10.3 g, 100.8 mmol) and silver nitrate (0.68, 4.0 mmol) were suspended in 10% aqueous H2SO4 (20 ml). Ammonium persulfate (9.2 g, 40.3 mmol) in H2O (40 ml) was added to the mixture. The mixture was stirred at r.t. for 2.0 h. NH4OH was added until pH=9. The product was extracted with EtOAc. The combined organic extracts were washed with water, dried (MgSO4), filtered and concentrated. Purification was done by flash chromatography (Pet. Ether/EtOAc 70:30) to give the title substance in 43% yield.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
4 mmol
Type
catalyst
Reaction Step Six

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